molecular formula C12H7ClFNO2 B8299794 6-[(4-Fluorophenyl)oxy]-3-pyridinecarbonyl chloride

6-[(4-Fluorophenyl)oxy]-3-pyridinecarbonyl chloride

Cat. No. B8299794
M. Wt: 251.64 g/mol
InChI Key: VTTXCTMIAUVERP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08853218B2

Procedure details

6-[(4-Fluorophenyl)oxy]-3-pyridinecarboxylic acid (D14) (0.032 g, 0.14 mmol) was solubilised in dry dioxane (2 mL). Thionyl chloride (0.081 mg, 0.14 mmol) was added drop-wise and the reaction mixture heated at reflux for 1.25 h. The reaction mixture was concentrated, and then re-concentrated from DCM to give 6-[(4-fluorophenyl)oxy]-3-pyridinecarbonyl chloride which was used directly in step 2
Quantity
0.032 g
Type
reactant
Reaction Step One
Quantity
0.081 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:9]2[N:14]=[CH:13][C:12]([C:15]([OH:17])=O)=[CH:11][CH:10]=2)=[CH:4][CH:3]=1.S(Cl)([Cl:20])=O>O1CCOCC1>[F:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:9]2[N:14]=[CH:13][C:12]([C:15]([Cl:20])=[O:17])=[CH:11][CH:10]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0.032 g
Type
reactant
Smiles
FC1=CC=C(C=C1)OC1=CC=C(C=N1)C(=O)O
Step Two
Name
Quantity
0.081 mg
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1.25 h
Duration
1.25 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
CONCENTRATION
Type
CONCENTRATION
Details
re-concentrated from DCM

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)OC1=CC=C(C=N1)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.